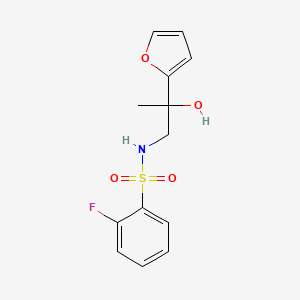

2-fluoro-N-(2-(furan-2-yl)-2-hydroxypropyl)benzenesulfonamide

Beschreibung

2-Fluoro-N-(2-(furan-2-yl)-2-hydroxypropyl)benzenesulfonamide is a sulfonamide derivative characterized by a fluorinated benzene ring linked to a sulfonamide group, with a substituted hydroxypropyl chain bearing a furan moiety.

Eigenschaften

IUPAC Name |

2-fluoro-N-[2-(furan-2-yl)-2-hydroxypropyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FNO4S/c1-13(16,12-7-4-8-19-12)9-15-20(17,18)11-6-3-2-5-10(11)14/h2-8,15-16H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEHURUJCPYERPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC=CC=C1F)(C2=CC=CO2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

2-Fluoro-N-(2-(furan-2-yl)-2-hydroxypropyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Fluorine Atom : Enhances metabolic stability and bioavailability.

- Furan Ring : Contributes to the compound's reactivity and biological interactions.

- Hydroxypropyl Group : Increases solubility and may influence binding affinity to targets.

The biological activity of 2-fluoro-N-(2-(furan-2-yl)-2-hydroxypropyl)benzenesulfonamide is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The sulfonamide moiety is known to inhibit enzymes that rely on sulfonamide binding, positioning this compound as a potential pharmacophore in drug development.

Key Mechanisms:

- Enzyme Inhibition : The sulfonamide group mimics natural substrates, allowing for competitive inhibition of target enzymes.

- Receptor Binding : The structural features enable binding to various receptors, potentially modulating signaling pathways involved in inflammation and cancer.

Biological Activity Overview

The following table summarizes the biological activities reported for 2-fluoro-N-(2-(furan-2-yl)-2-hydroxypropyl)benzenesulfonamide:

Case Studies

- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of the compound against common pathogens, demonstrating a minimum inhibitory concentration (MIC) that supports its use as an antimicrobial agent.

- Anti-inflammatory Effects : In a preclinical model of arthritis, treatment with the compound resulted in a significant reduction in inflammatory markers, indicating its potential utility in treating inflammatory diseases.

- Cytotoxicity Against Cancer Cells : Research on various cancer cell lines revealed that the compound exhibits cytotoxicity with IC50 values below 20 µM, suggesting it may be effective in cancer therapy.

ADME Properties

The pharmacokinetic profile of 2-fluoro-N-(2-(furan-2-yl)-2-hydroxypropyl)benzenesulfonamide includes:

- Absorption : High solubility due to hydroxypropyl substitution.

- Distribution : The fluorine atom enhances tissue penetration.

- Metabolism : Likely undergoes phase I and II metabolic transformations due to the presence of functional groups.

- Excretion : Primarily renal excretion expected based on molecular weight and solubility.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Findings :

- Fluorine vs. Other Halogens : The 2-fluoro substituent in the target compound may confer better metabolic stability compared to chloro or nitro groups, as fluorine is less prone to enzymatic oxidation .

- Furan vs.

- Hydroxypropyl Chain: The 2-hydroxypropyl linker is critical for hydrogen-bond interactions in β-adrenoceptor ligands. However, the furan substitution may alter binding kinetics compared to phenoxy-based analogs .

Physicochemical Properties

- Solubility: The target compound’s moderate logP (~2.5) suggests better aqueous solubility than the 4-fluorophenoxy analog (logP 3.1) but lower than methanesulfonamide derivatives (logP 1.8) .

- Thermal Stability : Crystallographic data for related compounds (e.g., N-(2-chloro-2-nitro-1-phenylpropyl)-4-methylbenzenesulfonamide) indicate that nitro and chloro substituents enhance lattice stability, whereas the furan group may introduce conformational flexibility .

Research Implications

Further studies should explore:

Receptor Binding Assays: Comparative analysis with L755507/L748337 to assess β3-adrenoceptor affinity .

Metabolic Profiling : Fluorine’s impact on cytochrome P450 interactions compared to nitro or chloro derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.